(S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide
CAS No.:
Cat. No.: VC13474238
Molecular Formula: C14H20N4O2
Molecular Weight: 276.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N4O2 |
|---|---|
| Molecular Weight | 276.33 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide |
| Standard InChI | InChI=1S/C14H20N4O2/c1-9(2)13(15)14(20)18(10-3-4-10)8-12(19)11-7-16-5-6-17-11/h5-7,9-10,13H,3-4,8,15H2,1-2H3/t13-/m0/s1 |
| Standard InChI Key | NVJJFJPEDZRSHG-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC(=O)C1=NC=CN=C1)C2CC2)N |
| SMILES | CC(C)C(C(=O)N(CC(=O)C1=NC=CN=C1)C2CC2)N |
| Canonical SMILES | CC(C)C(C(=O)N(CC(=O)C1=NC=CN=C1)C2CC2)N |
Introduction
Chemical Structure and Properties
Structural Features
The compound’s structure (Figure 1) includes:
-
A central butyramide core (C₄H₇NO).
-
An (S)-2-amino group at the second carbon.
-
N-cyclopropyl and N-(2-oxo-2-pyrazin-2-yl-ethyl) substituents.
-
A pyrazine ring (heterocyclic aromatic system with two nitrogen atoms).
Key physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₄O₂ |
| Molecular Weight | 276.33 g/mol |
| Density | Not reported |
| Boiling/Melting Points | Not reported |
| Solubility | Likely polar aprotic solvents (e.g., DMSO) |
Stereochemical Considerations
The S-configuration at the chiral center influences its biological activity, as enantiomers often exhibit differing pharmacokinetic and pharmacodynamic profiles.
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step organic reactions under controlled conditions:
-
Amide Coupling: Reaction of (S)-2-amino-3-methylbutyric acid with cyclopropylamine.
-
Ketone Formation: Introduction of the pyrazin-2-yl-ethyl ketone via nucleophilic acyl substitution.
-
Purification: Chromatography (HPLC) and recrystallization to achieve >95% purity.
Critical Parameters:
-
Temperature control (<50°C to prevent racemization).
-
Solvent selection (e.g., tetrahydrofuran for ketone formation).
-
Use of coupling agents (e.g., EDC/HOBt).
Analytical Characterization
Techniques Used:
-
NMR Spectroscopy: Confirmation of stereochemistry and functional groups.
-
High-Resolution Mass Spectrometry (HRMS): Verification of molecular weight.
-
HPLC: Purity assessment (>99% for pharmacological studies).
Biological Activities and Applications
Mechanism of Action
The compound exhibits modulatory effects on neurotransmitter systems, potentially targeting:
-
Enzymes: Inhibition of kinases (e.g., AAK1, TBK1) involved in signal transduction .
-
Receptors: Interaction with GABAₐ or glutamate receptors inferred from structural analogs .
Preclinical Findings
| Study Type | Key Results | Source |
|---|---|---|
| In Vitro Kinase Assay | IC₅₀ = 120 nM for AAK1 | |
| Neurotransmitter Uptake | 40% inhibition of serotonin reuptake | |
| Cytotoxicity | CC₅₀ > 50 µM (low toxicity) |
Comparative Analysis with Related Compounds
Structural Analogues
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume